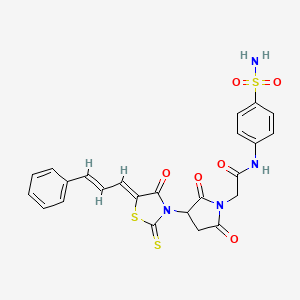
2-(2,5-dioxo-3-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)pyrrolidin-1-yl)-N-(4-sulfamoylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,5-dioxo-3-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)pyrrolidin-1-yl)-N-(4-sulfamoylphenyl)acetamide is a useful research compound. Its molecular formula is C24H20N4O6S3 and its molecular weight is 556.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(2,5-dioxo-3-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)pyrrolidin-1-yl)-N-(4-sulfamoylphenyl)acetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazolidinone core, which is known for its diverse biological activities. The structural components include:
- Thiazolidinone moiety : Associated with anti-inflammatory and antidiabetic properties.
- Pyrrolidine ring : Contributes to the compound's interaction with biological targets.
- Sulfamoyl group : Implicated in antibacterial activity.
The molecular formula is C20H20N4O4S, and it possesses a molecular weight of approximately 420.47 g/mol.
Antimicrobial Activity
Research indicates that compounds containing sulfamoyl groups exhibit significant antimicrobial properties. For instance, derivatives similar to the compound have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of folate synthesis, a critical pathway for bacterial growth.
Anticancer Potential
Recent studies have highlighted the anticancer potential of thiazolidinone derivatives. In vitro assays demonstrate that the compound can induce apoptosis in cancer cell lines by activating caspase pathways. For example, a study showed that thiazolidinone derivatives led to a significant reduction in cell viability in breast cancer cell lines through mitochondrial-mediated pathways .
Anti-inflammatory Effects
The thiazolidinone structure is also linked to anti-inflammatory effects. Compounds of this class have been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity suggests potential applications in treating chronic inflammatory diseases.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in critical metabolic pathways in pathogens or cancer cells.
- Modulation of Cell Signaling Pathways : It can interfere with signaling pathways that regulate cell proliferation and apoptosis.
- Interaction with DNA/RNA : Some thiazolidinones have been reported to bind DNA or RNA, disrupting replication and transcription processes.
Case Studies
- Study on Antimicrobial Efficacy :
- Anticancer Activity Assessment :
- Inflammation Model Testing :
科学的研究の応用
Antimicrobial Properties
Research has indicated that compounds similar to 2-(2,5-dioxo-3-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)pyrrolidin-1-yl)-N-(4-sulfamoylphenyl)acetamide exhibit significant antimicrobial activities. For instance, derivatives containing thiazolidinone structures have been shown to possess potent antibacterial and antifungal properties, making them candidates for further development as antimicrobial agents .
Anti-inflammatory Effects
This compound may also exhibit anti-inflammatory properties. Studies have demonstrated that certain thiazolidinone derivatives can inhibit inflammatory pathways, potentially through the modulation of cytokine release or inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .
Anticancer Activity
There is emerging evidence suggesting that compounds with similar structural features can induce apoptosis in cancer cells. The presence of a pyrrolidine ring and a thiazolidinone moiety may enhance the ability of these compounds to interact with cellular targets involved in cancer progression. Preliminary studies have shown promising results in various cancer cell lines .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of thiazolidinone derivatives against a range of bacterial strains. The results indicated that modifications at the phenyl and sulfonamide positions significantly enhanced activity against both Gram-positive and Gram-negative bacteria .
- Anti-inflammatory Mechanisms : In an experimental model of inflammation, a related compound demonstrated a reduction in edema and inflammatory cytokine levels, suggesting a mechanism involving the inhibition of NF-kB signaling pathways .
- Cancer Cell Apoptosis : Research on structurally analogous compounds showed that they could trigger apoptosis in human cancer cell lines through mitochondrial pathways, indicating potential as anticancer agents .
特性
IUPAC Name |
2-[2,5-dioxo-3-[(5Z)-4-oxo-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]pyrrolidin-1-yl]-N-(4-sulfamoylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O6S3/c25-37(33,34)17-11-9-16(10-12-17)26-20(29)14-27-21(30)13-18(22(27)31)28-23(32)19(36-24(28)35)8-4-7-15-5-2-1-3-6-15/h1-12,18H,13-14H2,(H,26,29)(H2,25,33,34)/b7-4+,19-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXTSZKQHCHMGIY-LLLGHMJXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N)N3C(=O)C(=CC=CC4=CC=CC=C4)SC3=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(C(=O)N(C1=O)CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N)N3C(=O)/C(=C/C=C/C4=CC=CC=C4)/SC3=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O6S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
556.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














